2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine
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Overview
Description
2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines, with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a chloromethyl group at the second position and a 1,1-difluoroethyl group at the fourth position of the pyrimidine ring. These functional groups impart unique chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine typically involves multi-step organic reactions
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be added through a nucleophilic substitution reaction using a difluoroethylating agent like 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group or further reducing it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyrimidine.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include difluoromethyl or methyl derivatives.
Scientific Research Applications
2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential therapeutic effects. The difluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-4-(1,1-difluoroethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(chloromethyl)-4-(1,1-difluoroethyl)benzene: Similar structure but with a benzene ring.
2-(chloromethyl)-4-(1,1-difluoroethyl)thiazole: Similar structure but with a thiazole ring.
Uniqueness
2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both a chloromethyl and a difluoroethyl group on a pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
By understanding the synthesis, reactivity, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
CAS No. |
2624142-29-4 |
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Molecular Formula |
C7H7ClF2N2 |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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